1-Cyclopentyl-3-methylcyclopentane-1-carbaldehyde
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Overview
Description
1-Cyclopentyl-3-methylcyclopentane-1-carbaldehyde is an organic compound with the molecular formula C12H20O. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopentane ring substituted with a cyclopentyl group and a methyl group, along with an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-methylcyclopentane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of cyclopentylmagnesium bromide with 3-methylcyclopentanone, followed by oxidation to form the aldehyde. The reaction conditions typically include:
Reagents: Cyclopentylmagnesium bromide, 3-methylcyclopentanone, oxidizing agent (e.g., PCC or DMP)
Solvents: Anhydrous ether or THF
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include:
Catalysts: Transition metal catalysts for improved reaction efficiency
Purification: Distillation or chromatography to isolate the desired product
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopentyl and methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2, Cl2), electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: 1-Cyclopentyl-3-methylcyclopentane-1-carboxylic acid
Reduction: 1-Cyclopentyl-3-methylcyclopentane-1-methanol
Substitution: Various substituted cyclopentyl derivatives
Scientific Research Applications
1-Cyclopentyl-3-methylcyclopentane-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-methylcyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopentyl and methyl groups may influence the compound’s hydrophobic interactions and binding affinity.
Comparison with Similar Compounds
1-Cyclopentyl-3-methylcyclopentane-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclopentylcyclopentane: Lacks the aldehyde functional group, resulting in different reactivity and applications.
3-Methylcyclopentanone: Contains a ketone group instead of an aldehyde, leading to different chemical behavior.
Properties
Molecular Formula |
C12H20O |
---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-cyclopentyl-3-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-10-6-7-12(8-10,9-13)11-4-2-3-5-11/h9-11H,2-8H2,1H3 |
InChI Key |
OHRUWUDAJIABOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C=O)C2CCCC2 |
Origin of Product |
United States |
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